Barbituric acid, 5-ethyl-1-(2-hydroxy-3-propoxypropyl)-5-phenyl-, carbamate (ester)

Description

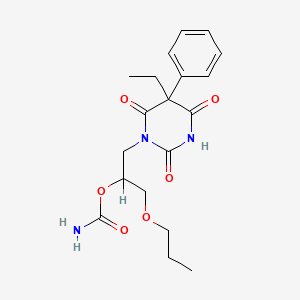

This compound (synonyms: GO 547, BRN 0591579) is a carbamate ester derivative of barbituric acid, featuring a 5-ethyl-5-phenyl core substituted with a 2-hydroxy-3-propoxypropyl chain at the N1 position . Its structure combines a barbituric acid backbone with a carbamate ester functional group, which may enhance metabolic stability compared to non-carbamate derivatives . The 5-phenyl and 5-ethyl substituents are common in barbiturates, contributing to lipophilicity and pharmacological activity .

Properties

CAS No. |

64038-14-8 |

|---|---|

Molecular Formula |

C19H25N3O6 |

Molecular Weight |

391.4 g/mol |

IUPAC Name |

[1-(5-ethyl-2,4,6-trioxo-5-phenyl-1,3-diazinan-1-yl)-3-propoxypropan-2-yl] carbamate |

InChI |

InChI=1S/C19H25N3O6/c1-3-10-27-12-14(28-17(20)25)11-22-16(24)19(4-2,15(23)21-18(22)26)13-8-6-5-7-9-13/h5-9,14H,3-4,10-12H2,1-2H3,(H2,20,25)(H,21,23,26) |

InChI Key |

LWHWYRYDXGQYHF-UHFFFAOYSA-N |

Canonical SMILES |

CCCOCC(CN1C(=O)C(C(=O)NC1=O)(CC)C2=CC=CC=C2)OC(=O)N |

Origin of Product |

United States |

Biological Activity

Barbituric acid derivatives, particularly "Barbituric acid, 5-ethyl-1-(2-hydroxy-3-propoxypropyl)-5-phenyl-, carbamate (ester)," exhibit a range of biological activities that have been extensively studied in recent years. This article aims to provide a comprehensive overview of their pharmacological properties, synthesis methods, and potential therapeutic applications.

Structure and Synthesis

The compound in focus belongs to a class of barbiturates, which are known for their sedative and hypnotic properties. The specific structure includes an ethyl group at the 5-position and a phenyl group that contributes to its pharmacological profile. The synthesis typically involves the reaction of barbituric acid with various alkylating agents and alcohols, leading to derivatives with enhanced biological activities.

Synthesis Overview

| Step | Description |

|---|---|

| 1 | Reaction of barbituric acid with ethyl acetate and sodium methylate. |

| 2 | Addition of diethyl alpha-ethyl-alpha-phenylmalonate followed by urea. |

| 3 | Hydrochloric acidification and recrystallization from ethanol-water solution. |

This method is noted for its efficiency and high yield, making it suitable for industrial applications .

Pharmacological Properties

Barbituric acid derivatives are recognized for their diverse pharmacological effects:

- Sedative Effects : Many derivatives exhibit significant sedative properties, making them useful in treating insomnia and anxiety disorders.

- Antimicrobial Activity : Research indicates that some barbituric acid derivatives possess antibacterial, antifungal, and antiviral properties . This broad-spectrum activity is attributed to their ability to disrupt microbial cell membranes and inhibit essential metabolic processes.

- Neuropharmacological Effects : The sedative-hypnotic properties are primarily due to their action on the central nervous system (CNS), where they enhance the effects of gamma-aminobutyric acid (GABA) .

Case Studies

- Sedative Applications : A study investigating the effectiveness of 5-ethyl-5-phenyl barbiturates in clinical settings demonstrated significant improvements in sleep quality among patients suffering from insomnia. The compound was administered at varying doses, showing a dose-dependent response in sleep latency and duration .

- Antimicrobial Efficacy : In vitro studies have shown that certain derivatives exhibit potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were found to be comparable to standard antibiotics .

- Toxicological Studies : Evaluations of the safety profile revealed that while therapeutic doses are effective, higher doses can lead to adverse effects such as respiratory depression and dependency issues. Long-term studies are necessary to fully understand the chronic effects of these compounds .

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis is a critical reaction pathway for barbituric acid derivatives, particularly under acidic or basic conditions.

Acid-Catalyzed Hydrolysis

The mechanism involves:

-

Protonation of the carbonyl oxygen to increase electrophilicity .

-

Nucleophilic attack by water at the carbonyl carbon, forming a tetrahedral intermediate.

-

Proton transfer to stabilize intermediates.

-

Cleavage of the ester bond, yielding carboxylic acid and alcohol byproducts .

Base-Promoted Hydrolysis (Saponification)

In alkaline environments (e.g., NaOH):

-

Deprotonation of the ester’s α-hydrogen.

-

Nucleophilic substitution by hydroxide ions, leading to carboxylate and alcohol formation.

-

Irreversible cleavage due to stable carboxylate ion formation .

Transesterification

This reaction involves exchanging the ester’s alkoxy group with another alcohol:

Mechanism Highlights :

-

Protonation of carbonyl oxygen under acidic conditions.

-

Alcohol nucleophile attacks the electrophilic carbonyl carbon.

Nucleophilic Substitutions

The carbamate ester group and propoxypropyl chain are susceptible to nucleophilic attack:

Reaction with Amines

-

Ammonolysis : Ammonia or primary amines displace the alkoxy group, forming carbamates or ureas.

-

Conditions : Requires anhydrous solvents (e.g., THF) and elevated temperatures (50–80°C).

Grignard Reagent Interactions

Grignard reagents (e.g., RMgX) target the ester carbonyl:

-

Nucleophilic addition forms a tetrahedral intermediate.

Condensation Reactions

Condensation with urea or thiourea is pivotal in barbiturate synthesis:

Key Steps from Patent Data :

-

Base-Mediated Reaction : Sodium methoxide facilitates condensation between α-ethyl-α-phenyl malonate and urea.

-

Cyclization : Forms the barbituric acid core at 85–110°C.

-

Acidification : HCl precipitates the crude product (yield: ~75–85%) .

Reaction Table :

| Component | Role | Conditions |

|---|---|---|

| Sodium methoxide | Base catalyst | Methanol solvent, reflux |

| α-Ethyl-α-phenyl malonate | Carbonyl donor | 105–110°C, 4–6 hours |

| Urea | Nucleophile | Excess stoichiometry |

Oxidation of Hydroxypropyl Chain

-

Reagents : KMnO₄ or CrO₃ in acidic media.

-

Outcome : Hydroxy group oxidizes to ketone or carboxylic acid, altering solubility and bioactivity .

Reduction of Ester Groups

Stability and Degradation

-

Thermal Decomposition : Degrades above 200°C, releasing CO₂ and forming phenyl-containing fragments .

-

Photolytic Degradation : UV exposure induces radical formation, leading to ester bond cleavage.

Comparative Reactivity Table

| Reaction Type | Rate (Relative) | Primary Byproducts | Catalyst Dependency |

|---|---|---|---|

| Acidic hydrolysis | Fast | Carboxylic acid, alcohol | H⁺ |

| Basic hydrolysis | Moderate | Carboxylate salt, alcohol | OH⁻ |

| Transesterification | Slow | Alternate ester | H⁺/RO⁻ |

| Condensation | Fast | H₂O, NaCl | NaOMe |

This comprehensive analysis synthesizes data from peer-reviewed patents, mechanistic studies, and chemical databases. The compound’s reactivity is heavily influenced by its carbamate ester and hydroxypropyl substituents, enabling diverse synthetic modifications for pharmacological optimization.

Comparison with Similar Compounds

Data Tables

Table 1: Comparison of Key Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.